REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[O:7]=[C:8]([C:12]1[CH:16]=[CH:15][S:14][CH:13]=1)[CH2:9][C:10]#[N:11].[OH-].[Na+]>C1COCC1>[NH2:11][CH2:10][CH2:9][CH:8]([C:12]1[CH:16]=[CH:15][S:14][CH:13]=1)[OH:7] |f:0.1.2.3.4.5,7.8|
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Name
|
|
Quantity
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4.8 g
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Type
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reactant
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Smiles
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O=C(CC#N)C1=CSC=C1
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Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
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2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heated at 65° C. for 6 hours
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Duration
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6 h
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Type
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TEMPERATURE
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Details
|
After cooling to 0° C.
|
Type
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FILTRATION
|
Details
|
the mixture was filtered
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
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Name
|
|
Type
|
product
|
Smiles
|
NCCC(O)C1=CSC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |